B1576807 Pleurocidin-like peptide AP1

Pleurocidin-like peptide AP1

货号: B1576807
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pleurocidin-like peptide AP1 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antimicrobial Activity

Broad-Spectrum Antimicrobial Properties

Pleurocidin-like peptide AP1 has demonstrated potent activity against both gram-positive and gram-negative bacteria, as well as antifungal properties. Research indicates that it effectively targets pathogens such as Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans .

Case Study: Efficacy Against Pathogens

A study conducted on various strains revealed that AP1 exhibits minimum inhibitory concentration (MIC) values comparable to or better than those of traditional antibiotics. The following table summarizes the antimicrobial efficacy of AP1 against selected pathogens:

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus4Gram-positive bacteria
Escherichia coli8Gram-negative bacteria
Candida albicans16Fungal

Anticancer Properties

Cytotoxic Effects on Cancer Cells

Recent studies have highlighted the potential of pleurocidin-like peptides, including AP1, in cancer treatment. Specifically, the AMP-WF3 isoform from Poecilia Mexicana, a close relative, showed significant cytotoxicity against leukemic cells while sparing normal cells . The mechanism involves inducing apoptosis through the activation of pro-apoptotic pathways.

Case Study: AMP-WF3 Isoform

In a comparative analysis, AMP-WF3 was tested on Jurkat cells (a leukemic cell line) and normal peripheral blood mononuclear cells (PBMCs). The results indicated:

  • IC50 for Jurkat cells: 50 µM
  • Apoptotic activity: Higher in Jurkat cells compared to PBMCs
  • Gene Expression Changes: Significant upregulation of P53 and P21 in treated Jurkat cells, indicating a robust apoptotic response.

Immunomodulatory Effects

Role in Immune Response

Pleurocidin-like peptides also play a crucial role in modulating immune responses. They can enhance cytokine secretion and promote inflammation resolution, which is vital for effective immune function .

Data Table: Immunomodulatory Effects

The following table outlines the immunomodulatory effects observed with pleurocidin-like peptides:

EffectObservation
Cytokine SecretionIncreased levels of IL-6 and TNF-α
Inflammation ModulationReduced inflammatory markers post-treatment

常见问题

Basic Research Questions

Q. What structural characteristics of Pleurocidin-like peptide AP1 influence its antimicrobial activity, and how can these be experimentally validated?

  • Methodological Answer : To assess structural determinants, use circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helical content) under varying pH and lipid environments. Combine this with site-directed mutagenesis to modify specific residues (e.g., cationic or hydrophobic regions) and test antimicrobial efficacy via broth microdilution assays against Gram-negative/positive bacteria .

Q. How do pH, ionic strength, and temperature affect AP1's stability and functional activity in vitro?

  • Methodological Answer : Employ stability-indicating assays such as HPLC or mass spectrometry to monitor peptide degradation under controlled conditions. Measure antimicrobial activity post-incubation using time-kill kinetics assays. For example, highlights pH as a critical factor, where response surface methodology (RSM) can optimize conditions (e.g., pH 7.5–8.0 maximizes peptide yield) .

Q. What in vitro models are suitable for preliminary screening of AP1's cytotoxicity and selectivity?

  • Methodological Answer : Use mammalian cell lines (e.g., HEK-293 or red blood cells) to assess cytotoxicity via MTT or hemolysis assays. Compare IC₅₀ values against microbial MICs to calculate selectivity indices. Include positive controls (e.g., melittin) and validate with confocal microscopy to visualize membrane disruption .

Advanced Research Questions

Q. How can researchers optimize AP1's production yield and bioactivity using experimental design frameworks like Response Surface Methodology (RSM)?

  • Methodological Answer : Apply RSM with a Box-Behnken or central composite design to evaluate interactions between variables (e.g., AP1 dose, pH, and solvent ratios). Use ANOVA to identify significant factors (e.g., quadratic terms for pH in , P<0.01) and generate 3D contour plots to predict optimal conditions. Validate models with confirmatory experiments .

Q. What strategies reconcile discrepancies between AP1's mRNA expression levels and observed protein activity in cellular assays?

  • Methodological Answer : Investigate post-translational modifications (e.g., phosphorylation of bZIP domains, as noted in ) via Western blot or phosphoproteomics. Use electrophoretic mobility shift assays (EMSAs) to correlate AP1-DNA binding activity with transcriptional output. Consider feedback mechanisms or protein degradation pathways (e.g., ubiquitination) that may decouple mRNA and protein levels .

Q. How can transcriptome-wide analyses identify AP1's regulatory networks and downstream targets under inflammatory or pathogenic stimuli?

  • Methodological Answer : Perform RNA-seq or single-cell sequencing on AP1-treated cell models (e.g., macrophages exposed to LPS). Use bioinformatics tools (e.g., DAVID, STRING) for pathway enrichment and TF binding motif analysis. Validate targets via ChIP-qPCR or CRISPR-Cas9 knockout models to establish causal links .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting results in AP1's dose-response curves across different experimental systems?

  • Methodological Answer : Standardize assays using reference compounds (e.g., polymyxin B) and normalize data to cell viability metrics. Apply meta-analysis techniques to aggregate datasets, accounting for variables like cell type, growth phase, and assay duration. Use Bland-Altman plots to quantify inter-study variability .

Q. What statistical approaches are recommended for analyzing synergistic effects between AP1 and conventional antibiotics?

  • Methodological Answer : Calculate fractional inhibitory concentration indices (FICIs) via checkerboard assays. Use Bliss independence or Loewe additivity models to quantify synergy. Validate with in vivo infection models (e.g., murine sepsis) and survival analyses .

Q. Experimental Design & Reproducibility

Q. What protocols ensure reproducibility in AP1's purification and characterization across labs?

  • Methodological Answer : Follow ’s guidelines: document HPLC gradients, mass spectrometry parameters (e.g., MALDI-TOF settings), and endotoxin testing methods (e.g., LAL assays). Share raw data and spectra via repositories like Zenodo. Include negative controls (e.g., scrambled peptides) in all functional assays .

Q. How can researchers leverage PICOT frameworks to design clinically relevant AP1 studies?

  • Methodological Answer : Structure questions using PICOT (Population: infected patients; Intervention: AP1-based therapy; Comparison: standard antibiotics; Outcome: microbial load reduction; Time: 48-hour monitoring). Align with to ensure feasibility and ethical relevance, such as using ex vivo human skin models before clinical trials .

属性

生物活性

Antibacterial, Antifungal

序列

GWKSVFRKAKKVGKTVGGLALDHYLG

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。